molecular formula C24H27N3O3S B11216009 7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

Número de catálogo: B11216009
Peso molecular: 437.6 g/mol
Clave InChI: IORYBUDPMRBNFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative characterized by a unique substitution pattern. The quinazolinone core is substituted at position 3 with a 2-methoxyethyl group and at position 7 with a 4-benzylpiperidine-1-carbonyl moiety. The 2-methoxyethyl substituent at position 3 provides moderate polarity, balancing solubility and metabolic stability compared to hydroxylated analogs .

Propiedades

Fórmula molecular

C24H27N3O3S

Peso molecular

437.6 g/mol

Nombre IUPAC

7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C24H27N3O3S/c1-30-14-13-27-23(29)20-8-7-19(16-21(20)25-24(27)31)22(28)26-11-9-18(10-12-26)15-17-5-3-2-4-6-17/h2-8,16,18H,9-15H2,1H3,(H,25,31)

Clave InChI

IORYBUDPMRBNFR-UHFFFAOYSA-N

SMILES canónico

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC1=S

Origen del producto

United States

Métodos De Preparación

Carbodiimide-Mediated Coupling

  • EDC/HOBt in dichloromethane (DCM) at room temperature

  • 4-Benzylpiperidine added dropwise to activated carboxylic acid intermediates

  • Yields: 68–72%

Palladium-Catalyzed Carbonylation

  • Pd(dppf)Cl₂ catalyzes carbonyl insertion between aryl halides and piperidine derivatives

  • Conditions: 120°C under microwave irradiation, 20 minutes

  • Yields: 85% with optimized ligand systems

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)TimeAdvantages
Carbodiimide couplingEDC/HOBt, DCM, RT68–7212 hMild conditions, no metal catalysts
Pd-catalyzed carbonylationPd(dppf)Cl₂, microwave, 120°C8520 minHigh yield, scalability

The palladium-based method outperforms traditional coupling in efficiency but requires stringent anhydrous conditions.

Optimization Challenges

  • Steric hindrance : Bulky 4-benzylpiperidine reduces coupling efficiency by 15–20% compared to smaller amines.

  • Sulfur stability : The sulfanylidene group is prone to oxidation, necessitating inert atmospheres during synthesis.

  • Solvent selection : Dichloromethane and toluene are preferred for solubility, but DMF improves reaction rates at elevated temperatures.

Scalability and Industrial Relevance

Microwave-assisted protocols enable gram-scale synthesis with >80% purity after recrystallization. A patent highlights a pilot-scale process using continuous flow reactors to reduce thiourea decomposition. Key parameters for industrial adoption:

  • Cost : Pd catalysts increase expenses by 30% compared to carbodiimide routes

  • Throughput : Flow systems achieve 5 kg/day output for intermediate stages

Emerging Methodologies

Recent advances include:

  • Enzymatic catalysis : Lipase-mediated amidation for greener synthesis (yields: 55–60%)

  • Electrochemical coupling : Direct C–N bond formation without metal catalysts (under development)

Análisis De Reacciones Químicas

Tipos de reacciones

7-(4-bencilpiperidina-1-carbonil)-3-(2-metoxietil)-2-sulfanyliden-1H-quinazolin-4-ona puede experimentar varias reacciones químicas, incluyendo:

    Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo metoxietil.

Reactivos y condiciones comunes

    Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

    Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.

    Sustitución: Nucleófilos como aminas, tioles y haluros.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede conducir a la formación de alcoholes o aminas.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that quinazoline derivatives, including 7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one, exhibit various biological activities:

  • Anticancer Activity : Quinazoline derivatives have been studied for their potential as anticancer agents due to their ability to inhibit specific kinases involved in tumor growth.
  • Antimicrobial Properties : Some studies suggest that modifications in the quinazoline structure can enhance antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Compounds like 7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Interaction Studies

Understanding how 7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies have shown:

  • Binding Affinity : The compound may exhibit high binding affinity to specific receptors or enzymes, which could be responsible for its biological effects.
  • Structure-Activity Relationship (SAR) : Analyzing how structural modifications affect biological activity can guide the design of more potent derivatives.

Comparative Analysis of Related Compounds

A comparative analysis with structurally similar compounds illustrates the diversity within the quinazoline class and highlights the unique modifications present in 7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one:

Compound NameStructural FeaturesBiological Activity
7-MethylquinazolinoneMethyl group at position 7Antimicrobial
6-BromoquinazolineBromine substitution at position 6Anticancer
4-AminoquinazolineAmino group at position 4Antiviral

Case Studies

Several case studies have documented the applications of quinazoline derivatives in clinical settings:

  • Anticancer Research : A study demonstrated that a related quinazoline derivative effectively inhibited tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
  • Neuroprotection : Research indicated that another derivative exhibited neuroprotective effects in animal models of Alzheimer's disease, supporting its potential therapeutic use.
  • Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a related compound against drug-resistant bacterial strains, showing promising results that warrant further investigation.

Mecanismo De Acción

El mecanismo de acción de 7-(4-bencilpiperidina-1-carbonil)-3-(2-metoxietil)-2-sulfanyliden-1H-quinazolin-4-ona involucra su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas clave. Los efectos del compuesto están mediados a través de la unión a estos objetivos, lo que lleva a la modulación de su actividad y posteriores efectos posteriores.

Comparación Con Compuestos Similares

Position 3 Substitutions

  • Target Compound: 3-(2-methoxyethyl) group.
  • 6,7-Diethoxy-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one ():
    • A longer 3-methoxypropyl chain increases flexibility and lipophilicity, which may enhance membrane penetration but reduce aqueous solubility.
  • 3-(2-Hydroxyethyl)-2-sulfanylidene-1H-quinazolin-4-one ():
    • The hydroxyethyl group confers higher polarity, improving solubility but increasing susceptibility to enzymatic oxidation .

Position 7 Substitutions

  • Target Compound: 4-benzylpiperidine-1-carbonyl group.
  • 7-[Oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-prop-2-enyl-1H-quinazoline-2,4-dione ():
    • A spirocyclic system replaces the benzylpiperidine, offering conformational rigidity that may improve selectivity but reduce synthetic accessibility .

Patent Derivatives ()

  • 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide: Fluorine atoms and trifluoromethyl groups enhance metabolic stability and electronegativity, while the azetidine ring improves solubility compared to the target compound’s benzylpiperidine group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-(2-Hydroxyethyl) Analog () Patent Derivative ()
logP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (lower due to -OH) ~4.2 (higher due to CF₃ groups)
Aqueous Solubility Moderate (methoxyethyl balance) High (polar -OH group) Low (fluorinated groups)
Metabolic Stability High (methoxy resists oxidation) Low (hydroxyethyl prone to oxidation) Very high (fluorine reduces metabolism)

Research Findings and Hypotheses

  • Crystallography: The 2-sulfanylidene group in the target compound may facilitate crystallization, as seen in related quinazolinones refined using SHELX software (e.g., SHELXL for small-molecule structures) .
  • Toxicity : The 2-methoxyethyl group likely reduces reactive metabolite formation compared to hydroxyethyl analogs, aligning with safer profiles observed in similar compounds .

Actividad Biológica

The compound 7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one belongs to the quinazolinone family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure includes a quinazolinone core substituted with a piperidine moiety and a methoxyethyl group, which may influence its biological interactions.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the activity of bromodomain-containing protein 4 (BRD4) and poly (ADP-ribose) polymerase 1 (PARP1), leading to apoptosis in cancer cells. The dual-targeting approach of inhibiting BRD4 and PARP1 has been identified as a promising strategy in cancer therapy, particularly for breast cancer models .

Anticonvulsant Activity

The anticonvulsant potential of quinazolinone derivatives has been documented, with certain compounds demonstrating moderate to significant activity compared to standard treatments like diazepam. The mechanism is believed to involve modulation of the AMPA receptor, which plays a critical role in excitatory neurotransmission .

Antimicrobial and Anti-inflammatory Effects

Quinazolinones are also noted for their antimicrobial and anti-inflammatory activities. These effects are attributed to their ability to interfere with bacterial cell wall synthesis and modulate inflammatory pathways. The presence of the piperidine group may enhance these activities by improving solubility and bioavailability .

The biological activity of 7-(4-benzylpiperidine-1-carbonyl)-3-(2-methoxyethyl)-2-sulfanylidene-1H-quinazolin-4-one can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : It might act as a modulator for various receptors, including those involved in neurotransmission and inflammation.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in malignant cells.

Case Studies

Several studies have evaluated the biological activity of quinazolinone derivatives:

  • Study 1 : A derivative similar to the compound was tested for antitumor activity against breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis through BRD4 inhibition .
  • Study 2 : Another study assessed anticonvulsant effects in animal models, revealing that specific structural modifications enhanced efficacy compared to existing anticonvulsants .

Data Table: Biological Activities Comparison

Compound NameActivity TypeEfficacy LevelReference
Compound AAntitumorSignificant
Compound BAnticonvulsantModerate
Compound CAntimicrobialHigh

Q & A

Q. Table 1: Example Reaction Parameters from Analogous Syntheses

StepReagents/ConditionsYield RangeReference
Core FormationAnthranilic acid, benzoyl chloride70–85%
Piperidine Substitution4-Benzylpiperidine, DCM, RT60–75%
ThiolationLawesson’s reagent, THF, reflux50–65%

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the quinazolinone core (e.g., δ 7.5–8.5 ppm for aromatic protons) and substituents (e.g., δ 3.2–3.5 ppm for methoxyethyl groups). Compare with analogs like N-(2-(1-methylpyrrol-2-yl)ethyl)-2-phenylquinazolin-4-amine , where δ 7.3–7.6 ppm corresponds to phenyl protons .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For example, 2-phenylquinoline-4-carbonyl derivatives show precise mass matches in HRMS .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches .

Advanced: How can structural discrepancies in NMR data be resolved for complex substituents?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers in the 4-benzylpiperidine group) by acquiring spectra at 25°C and 60°C .
  • 2D Experiments (COSY, HSQC) : Assign overlapping signals. For example, HSQC can correlate methoxyethyl protons (δ 3.3–3.7 ppm) to adjacent carbons .
  • Comparative Analysis : Cross-reference with analogs like 3-(4-chloro-benzyl)-2-mercapto-3H-quinazolin-4-one , where δ 2.8–3.1 ppm corresponds to piperidine CH2 groups .

Advanced: What crystallography challenges arise in resolving the compound’s structure, and how are they addressed?

Methodological Answer:

  • Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) for high-quality crystals.
  • Data Collection : Employ SHELX software for structure solution and refinement. For example, SHELXL resolves disorder in benzyl groups by refining occupancy factors .
  • Validation : Check for twinning or pseudo-symmetry using PLATON. Analogous structures like (Z)-2-(4-bromobenzylidene)-8-(pyridin-4-ylmethyl)-benzofurooxazinone required 98% completeness in data collection .

Q. Table 2: Crystallography Parameters from Analogous Studies

ParameterValue (Example)Reference
Space GroupP21/c
Resolution (Å)0.84
R-factor<0.05

Advanced: How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2-methoxyethyl with 2-ethoxyethyl) and assess activity changes. For example, Sigma-2 ligands showed reduced affinity when methoxy groups were replaced .
  • Pharmacological Assays : Use competitive radioligand binding (e.g., for receptor targets) or enzymatic inhibition assays. Reference protocols from the PDSP database for standardized conditions .
  • Computational Modeling : Perform docking studies with AutoDock Vina to predict binding modes of the quinazolinone core to target proteins .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (e.g., 30:70 to 60:40).
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals. For analogs like 2-phenylquinazolin-4-amines , recrystallization in ethyl acetate yielded >95% purity .
  • HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for chiral separation if needed .

Advanced: How to address conflicting bioactivity data across different assay conditions?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C). For example, Sigma receptor binding assays require 1 nM [³H]-DTG and 10 µM cold ligands .
  • Data Normalization : Use reference compounds (e.g., haloperidol for Sigma-1) to calibrate results.
  • Statistical Analysis : Apply ANOVA or Student’s t-test to compare IC50 values across replicates .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.